molecular formula C18H18N2 B051967 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile CAS No. 115687-28-0

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

Cat. No. B051967
M. Wt: 262.3 g/mol
InChI Key: LHKVKWYSDARUCV-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C18H18N2 . It has a molecular weight of 262.35 . This compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold that can be used to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is a solid at room temperature . It has a boiling point of 430.4°C at 760 mmHg . Its melting point ranges from 250-259°C .

Scientific Research Applications

  • Synthesis of Chiral Building Blocks : The compound has been used in the synthesis of key chiral building blocks for biologically active compounds, demonstrating practical and efficient synthetic pathways (Ohigashi et al., 2010).

  • Anti-Proliferative Properties in Cancer Research : Derivatives of this compound have shown significant anti-proliferative properties against certain cancer cell lines, offering potential pathways for chemotherapy drug development (Hanifeh Ahagh et al., 2019).

  • Innovative Synthetic Approaches : Research has developed procedures for the synthesis of various derivatives of the compound, which can be used as intermediates in pharmaceutical and chemical research (Gasparyan et al., 2015).

  • Regio and Diastereoselective Synthesis : The compound has been employed in the synthesis of molecular hybrids, combining multiple pharmacophores in a single framework, which is significant for drug discovery (Pattanaik et al., 2018).

  • Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Rostamizadeh et al., 2013).

  • Radioactive Labeling in Pharmaceuticals : The compound has been used in the synthesis of preparations labeled with radioactive isotopes, which is important for pharmaceutical research and development (Askinazi et al., 1978).

  • Synthesis of Pyrazole Derivatives : Research has explored the synthesis of pyrazole derivatives attached to this compound, highlighting its versatility in creating diverse chemical structures (Ali et al., 2016).

  • Antimicrobial Activities : Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, showing potential in the fight against drug-resistant microbes (Al‐Azmi & Mahmoud, 2020).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338, and others .

Future Directions

The future directions for 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKVKWYSDARUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408061
Record name 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

CAS RN

115687-28-0
Record name 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ohigashi, T Kikuchi, S Goto - Organic Process Research & …, 2010 - ACS Publications
A practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (1), a key chiral building block for synthesis of biologically active compounds was …
Number of citations: 16 pubs.acs.org

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